N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(2-Bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-acetohydrazide moiety at position 2. This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties, driven by their ability to interact with enzymes and receptors via hydrogen bonding and hydrophobic effects .
Properties
Molecular Formula |
C25H22BrN5O3S |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5O3S/c1-33-21-13-12-17(14-22(21)34-2)24-29-30-25(31(24)19-9-4-3-5-10-19)35-16-23(32)28-27-15-18-8-6-7-11-20(18)26/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
RPPYUNCKKKAUHI-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Br)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple stepsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The hydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the bromophenyl and dimethoxyphenyl groups can interact with hydrophobic pockets in proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : tert-Butyl groups (as in ) introduce steric hindrance, which may reduce binding efficiency to flat enzyme active sites.
- Electronic Effects : The 2-bromophenyl group provides electron-withdrawing effects, stabilizing the hydrazone tautomer, whereas 3-bromo or 4-bromo isomers (e.g., ) may alter electronic distribution and intermolecular interactions .
Spectroscopic and Crystallographic Comparisons
- NMR Spectroscopy : demonstrates that substituents in regions analogous to the 3,4-dimethoxyphenyl group (e.g., positions 29–36 and 39–44 in related compounds) cause distinct chemical shift changes in ¹H NMR, confirming structural modifications .
- X-ray Crystallography : The (E)-configuration of the hydrazone moiety in similar compounds (e.g., ) is confirmed via single-crystal analysis, ensuring geometric fidelity in the target compound .
Computational and Bioactivity Comparisons
- Molecular Similarity : Tanimoto coefficients and Murcko scaffold analysis () quantify structural similarity. For instance, a Tanimoto score >0.5 indicates significant overlap in Morgan fingerprints, enabling clustering of compounds with shared bioactivity .
- Docking Affinity: Minor structural changes (e.g., bromine position) significantly alter docking scores. For example, 5-bromo-substituted indolinones in show IC50 values as low as 0.69 µM, suggesting that halogen positioning critically influences potency .
Biological Activity
N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies.
- Chemical Formula : C24H20BrN5O2S
- Molecular Weight : 522.427 g/mol
- CAS Number : 306756-95-6
- Structure : The compound features a triazole ring and a sulfanyl group, contributing to its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
Cell Viability Studies : Research has shown that derivatives of triazole compounds can inhibit cell growth in various cancer cell lines. A study reported that related compounds reduced cell viability by more than 50% at concentrations around 10 µM .
Compound Concentration (µM) Cell Viability (%) A 10 45 B 20 30 C 50 15 - Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, one study demonstrated that triazole derivatives could activate caspase pathways leading to programmed cell death in breast cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that similar hydrazide derivatives show efficacy against various bacterial strains:
-
Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. The compound has been shown to inhibit certain kinases involved in cancer progression:
- Kinase Inhibition Studies : In vitro assays revealed that the compound could inhibit EGFR (Epidermal Growth Factor Receptor) with an IC50 value of approximately 50 nM, suggesting strong binding affinity .
Study on Anticancer Activity
A notable case study involved the synthesis and testing of a series of hydrazide derivatives, including this compound. The study concluded that these compounds could effectively induce apoptosis in human cancer cell lines through mitochondrial pathways .
Antimicrobial Efficacy Case
In another clinical study focusing on antimicrobial activity, the synthesized hydrazides were tested against multi-drug resistant bacterial strains. The results indicated a promising antibacterial effect, particularly against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
